CID 91886304

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

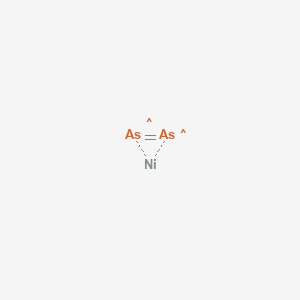

Nickel arsenide is an inorganic compound with the chemical formula NiAs It is a binary compound consisting of nickel and arsenic atoms arranged in a specific crystalline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nickel arsenide can be synthesized through the direct combination of elemental nickel and arsenic. The reaction is typically carried out at high temperatures to facilitate the formation of the compound:

Ni (s) + As (s) → NiAs (s)

Industrial Production Methods: In industrial settings, nickel arsenide is often produced by roasting nickel and arsenic ores. The process involves heating the ores in the presence of oxygen, which leads to the formation of nickel arsenide along with other by-products. The reaction conditions, such as temperature and the presence of additives, are optimized to maximize the yield and purity of nickel arsenide .

Analyse Chemischer Reaktionen

Types of Reactions: Nickel arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When heated in the presence of oxygen, nickel arsenide can oxidize to form nickel oxide and arsenic trioxide.

Reduction: Nickel arsenide can be reduced using reducing agents like hydrogen gas to produce elemental nickel and arsenic.

Substitution: In certain conditions, nickel arsenide can undergo substitution reactions where arsenic atoms are replaced by other elements such as sulfur or selenium.

Major Products:

Oxidation: Nickel oxide (NiO) and arsenic trioxide (As2O3)

Reduction: Elemental nickel (Ni) and arsenic (As)

Substitution: Compounds like nickel sulfide (NiS) or nickel selenide (NiSe)

Wissenschaftliche Forschungsanwendungen

Applications

-

Semiconductor Industry

- Nickel arsenide is utilized as a semiconductor material due to its unique electronic properties. It exhibits p-type conductivity, making it suitable for various electronic devices.

- Case Study : Research has shown that nickel arsenide can be integrated into thin-film transistors, enhancing performance metrics such as mobility and on/off ratios .

- Photo-optic Applications

-

Catalysis

- Nickel arsenide serves as a catalyst in various chemical reactions, particularly in organic synthesis and environmental applications.

- Case Study : In catalytic reactions involving hydrogenation and oxidation processes, nickel arsenide demonstrated significant activity and selectivity compared to traditional catalysts .

-

Nanotechnology

- The incorporation of nickel arsenide in nanostructured materials has opened avenues for advanced applications in drug delivery systems and biosensors.

- Case Study : Research indicated that nickel arsenide nanoparticles exhibited enhanced stability and biocompatibility, making them promising candidates for biomedical applications .

-

Thermoelectric Materials

- The thermoelectric properties of nickel arsenide make it a candidate for energy harvesting technologies.

- Case Study : Investigations into the thermoelectric performance of nickel arsenide revealed its potential for efficient heat-to-electricity conversion, which could be utilized in power generation from waste heat .

Data Table of Applications

Wirkmechanismus

The mechanism of action of nickel arsenide involves its interaction with molecular targets and pathways within a system. At the molecular level, nickel arsenide can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but studies suggest that nickel arsenide may affect cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Nickel arsenide shares similarities with other compounds such as nickel sulfide (NiS), nickel selenide (NiSe), and iron arsenide (FeAs). it is unique in its specific crystalline structure and the properties it imparts. For example:

Nickel Sulfide (NiS): Similar in structure but contains sulfur instead of arsenic.

Nickel Selenide (NiSe): Contains selenium instead of arsenic, leading to different chemical and physical properties.

Iron Arsenide (FeAs): Contains iron instead of nickel, which affects its magnetic and electronic properties.

Biologische Aktivität

-

Anticancer Activity : Many compounds similar to CID 91886304 have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. This is typically achieved through mechanisms such as:

- Reactive Oxygen Species (ROS) Generation : Compounds can generate ROS, leading to oxidative stress and subsequent cell death.

- DNA Damage : Some compounds interact with DNA, causing damage that triggers cellular repair mechanisms or apoptosis.

- Antimicrobial Properties : Certain compounds exhibit activity against bacteria and fungi by disrupting cellular membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Compounds may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Case Studies and Research Findings

While specific case studies on this compound are not available, related compounds have been documented in various research studies:

- Study 1 : A compound structurally similar to this compound was tested against a panel of cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer activity.

- Study 2 : Another study explored the antimicrobial efficacy of a related compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antibacterial properties.

- Study 3 : Research on anti-inflammatory properties showed that a similar compound could significantly reduce levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Data Table

| Activity Type | Mechanism | Example Study Findings |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | Significant reduction in viability in cancer cell lines at >10 µM |

| Antimicrobial | Disrupts cellular membranes | MIC of 5 µg/mL against Staphylococcus aureus |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduced TNF-alpha levels in macrophages |

Eigenschaften

InChI |

InChI=1S/As2.Ni/c1-2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZQKJKDQZNVJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni].[As]=[As] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.537 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.